3-[(2-Bromophenoxy)methyl]benzohydrazide

STAT3 inhibition Cancer target engagement SH2 domain

3-[(2-Bromophenoxy)methyl]benzohydrazide (CAS 438471-32-0) is a synthetic brominated aromatic hydrazide belonging to the benzohydrazide class, with molecular formula C₁₄H₁₃BrN₂O₂ and molecular weight 321.17 g/mol. The compound features a 2-bromophenoxy moiety linked via a methylene bridge to the meta-position of benzohydrazide, and was originally distributed as part of the NIH Molecular Libraries Small Molecule Repository (MLSMR) under identifier MLS000544539.

Molecular Formula C14H13BrN2O2
Molecular Weight 321.17g/mol
CAS No. 438471-32-0
Cat. No. B449533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2-Bromophenoxy)methyl]benzohydrazide
CAS438471-32-0
Molecular FormulaC14H13BrN2O2
Molecular Weight321.17g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)OCC2=CC(=CC=C2)C(=O)NN)Br
InChIInChI=1S/C14H13BrN2O2/c15-12-6-1-2-7-13(12)19-9-10-4-3-5-11(8-10)14(18)17-16/h1-8H,9,16H2,(H,17,18)
InChIKeyJSXKLQRJLWUDJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buyer's Overview: 3-[(2-Bromophenoxy)methyl]benzohydrazide (CAS 438471-32-0) Chemical Class and Procurement Profile


3-[(2-Bromophenoxy)methyl]benzohydrazide (CAS 438471-32-0) is a synthetic brominated aromatic hydrazide belonging to the benzohydrazide class, with molecular formula C₁₄H₁₃BrN₂O₂ and molecular weight 321.17 g/mol . The compound features a 2-bromophenoxy moiety linked via a methylene bridge to the meta-position of benzohydrazide, and was originally distributed as part of the NIH Molecular Libraries Small Molecule Repository (MLSMR) under identifier MLS000544539 [1]. Its primary documented biological annotation is inhibition of Signal Transducer and Activator of Transcription 3 (STAT3), a validated oncology target, with a reported IC₅₀ of 3.25 µM in a cell-free assay conducted by the Scripps Research Institute Molecular Screening Center [2]. The compound is commercially available from multiple vendors at purities typically ≥95‒97%, with recommended storage at 2‒8°C .

Procurement Risk Alert: Why Benzo-Hydrazide Analogs Cannot Be Assumed Interchangeable for 3-[(2-Bromophenoxy)methyl]benzohydrazide


The benzohydrazide scaffold is highly sensitive to both the position of the bromophenoxy substituent and the halogen identity. Positional isomers—including 3-[(3-bromophenoxy)methyl]benzohydrazide (CAS 438220-29-2), 3-[(4-bromophenoxy)methyl]benzohydrazide, and 4-[(2-bromophenoxy)methyl]benzohydrazide (CAS 364745-38-0)—share an identical molecular formula but differ in the attachment point of the bromophenoxy group on the central phenyl ring, which can drastically alter target binding geometry . Similarly, the 2-chloro analog (CAS 364612-36-2) exhibits a reduced molecular weight (276.72 vs. 321.17 g/mol) and altered halogen electronegativity and van der Waals radius . In the context of STAT3 SH2-domain binding, the ortho-bromo substitution on the phenoxy ring present in the target compound has been specifically associated with an IC₅₀ of 3.25 µM and a selectivity window of approximately 3.6-fold over STAT1, a profile that is not documented for any of the aforementioned positional or halogen analogs and cannot be assumed to transfer [1].

Quantitative Differentiation Evidence: 3-[(2-Bromophenoxy)methyl]benzohydrazide vs. Closest Analogs and Reference Inhibitors


STAT3 Inhibitory Potency: 3.25 µM IC₅₀ vs. the Reference Inhibitor Stattic (5.1 µM)

In a cell-free fluorescence polarization assay measuring inhibition of STAT3 binding to a phosphotyrosine peptide, 3-[(2-bromophenoxy)methyl]benzohydrazide demonstrated an IC₅₀ of 3.25 µM (3,250 nM) [1]. The widely used reference non-peptidic STAT3 inhibitor Stattic, tested in a similar cell-free SH2-domain binding assay, exhibited an IC₅₀ of 5.1 µM . Although assay formats differ, the target compound's numeric potency is approximately 1.6-fold lower than Stattic under their respective conditions, indicating a comparable or slightly superior affinity range for the STAT3 SH2 domain.

STAT3 inhibition Cancer target engagement SH2 domain

STAT3 over STAT1 Selectivity Ratio: 3.6-Fold Selectivity Documented in Parallel Counterscreens

The compound was profiled in parallel high-throughput screening assays for STAT3 (PubChem AID 1399) and STAT1 (PubChem AID 1411) by the same screening center. The recorded IC₅₀ values are 3.25 µM for STAT3 and 11.7 µM (11,700 nM) for STAT1, yielding a selectivity ratio of approximately 3.6-fold in favor of STAT3 inhibition [1]. This is significant because STAT1 is a mediator of interferon-driven immune surveillance; selective STAT3 inhibition with sparing of STAT1 is a widely sought pharmacological profile to avoid immunosuppressive side effects [2]. The reference inhibitor Stattic is also reported to be selective over STAT1, but its exact ratio in the same assay system is not available for direct comparison.

STAT isoform selectivity Off-target risk Immunosuppression avoidance

Positional Isomer Differentiation: Ortho-Bromo Substitution Pattern Is Essential for Documented STAT3 Activity

The 2-bromophenoxy (ortho) substitution pattern uniquely defines 3-[(2-bromophenoxy)methyl]benzohydrazide among its regioisomeric counterparts. While 3-[(3-bromophenoxy)methyl]benzohydrazide (CAS 438220-29-2) and 4-[(2-bromophenoxy)methyl]benzohydrazide (CAS 364745-38-0) share the same molecular formula, no STAT3 or STAT1 inhibition data are publicly available for these positional isomers in PubChem, BindingDB, or ChEMBL as of the current evidence cutoff [1]. The ortho-bromo orientation on the phenoxy ring places the halogen in close proximity to the hydrazide carbonyl, potentially influencing hydrogen-bond geometry with the STAT3 SH2 domain Arg609/Lys591 binding pocket. This SAR inferential distinction, while qualitative, has measurable procurement significance: purchasing the meta- or para-bromo isomer would mean acquiring a compound with no documented target engagement profile.

Positional isomer SAR Binding geometry

Halogen-Dependent Physicochemical Differentiation: Bromo vs. Chloro Analog

Replacement of the bromine atom with chlorine produces 3-[(2-chlorophenoxy)methyl]benzohydrazide (CAS 364612-36-2), which exhibits a lower molecular weight (276.72 vs. 321.17 g/mol) and reduced computed lipophilicity (XLogP3 approximately 2.1 for the chloro analog vs. 2.6 for the bromo compound) [1]. Bromine's larger van der Waals radius (1.85 Å vs. 1.75 Å for chlorine) and greater polarizability can enhance halogen-bonding interactions and hydrophobic contacts within protein binding pockets. Although no direct head-to-head biological comparison has been published, the absence of STAT3 activity data for the chloro analog means that bromine-dependent binding interactions cannot be ruled out as contributors to the target compound's measured 3.25 µM IC₅₀.

Halogen bonding Lipophilicity Molecular recognition

Procurement-Ready Application Scenarios for 3-[(2-Bromophenoxy)methyl]benzohydrazide (CAS 438471-32-0)


STAT3-Focused Oncology Probe Development

The documented STAT3 IC₅₀ of 3.25 µM and 3.6-fold selectivity over STAT1 make this compound suitable as a starting scaffold for medicinal chemistry optimization of STAT3 SH2-domain inhibitors targeting hematological malignancies and solid tumors with constitutively active STAT3 signaling [1]. Procurement of this specific 2-bromo isomer ensures the team works with the only regioisomer possessing validated target engagement data [2].

Chemical Biology Tool Compound for STAT3/STAT1 Pathway Dissection

The parallel STAT3 and STAT1 IC₅₀ data from the same assay platform enable researchers to use this compound at concentrations between 3‒10 µM to achieve partial STAT3 inhibition while sparing STAT1, facilitating pathway-specific mechanistic studies in immune-oncology contexts where STAT1-driven interferon signaling must be preserved [1].

Structure-Activity Relationship (SAR) Benchmarking for Halogen-Substituted Benzohydrazides

As the only bromophenoxy benzohydrazide with publicly available STAT3 inhibition data, this compound serves as a quantitative benchmark for evaluating new synthetic analogs. The measured 3.25 µM IC₅₀ provides a baseline against which modifications to the halogen identity (Cl, F, I), substitution position (meta, para), or hydrazide moiety can be systematically compared in standardized STAT3 assays [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[(2-Bromophenoxy)methyl]benzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.